NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-
Description
Contextualizing Naphthofuran Architectures in Organic Synthesis and Heterocyclic Chemistry
Naphthofurans are a class of polycyclic heterocyclic compounds characterized by a furan (B31954) ring fused to a naphthalene (B1677914) system. This structural motif is a key component in a variety of natural products and has been a target for organic synthesis due to the diverse pharmacological properties exhibited by its derivatives. researchgate.netresearchgate.net Molecules incorporating the naphthofuran skeleton have demonstrated a wide spectrum of biological activities, including antibacterial, antitumor, anthelmintic, and anti-inflammatory properties. medcraveonline.comijprajournal.com
The synthesis of these fused systems is a focal point of research, with numerous strategies being developed to construct the naphthofuran core with various substitution patterns. eurjchem.comscilit.com These synthetic efforts are crucial for generating libraries of compounds for biological screening and for accessing complex natural product analogs. The inherent aromaticity and reactivity of the naphthofuran system make it a versatile platform for further chemical modifications.
Academic Relevance of Fused Heterocyclic Systems with Nitro and Methoxy (B1213986) Substituents
The academic importance of 5-methoxy-2-nitronaphtho[2,1-b]furan is significantly enhanced by its specific substituents: a methoxy group (-OCH₃) and a nitro group (-NO₂). These functional groups are known to profoundly influence the electronic properties and biological activity of a molecule.
The nitro group is a strong electron-withdrawing group that is a key feature in many biologically active compounds. In the context of naphthofurans, nitro substitution has been extensively studied for its role in genotoxicity and mutagenicity. nih.govoup.com For instance, the related compound 7-methoxy-2-nitronaphtho[2,1-b]furan, known as R7000, is recognized as one of the most potent mutagens ever described for mammalian cells. nih.gov This high level of activity is attributed to the presence of the nitro group, which can be metabolically reduced by endogenous nitroreductases to reactive intermediates that damage DNA. researchgate.net The study of such compounds is vital for understanding the mechanisms of chemical carcinogenesis. oup.com
The methoxy group , conversely, is an electron-donating group. Its presence can modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. acs.org The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the rigid, planar naphthofuran scaffold creates a "push-pull" electronic effect. acs.org This effect can lead to unique photophysical properties and altered reactivity, making the molecule an interesting subject for materials science and mechanistic organic chemistry studies.
Current Research Frontiers in Substituted Naphthofuran Systems
Contemporary research on substituted naphthofurans is advancing on several fronts. A primary focus is the development of novel, efficient, and regioselective synthetic methods to access these complex molecules. eurjchem.comrsc.org This includes the use of modern catalytic systems and cascade reactions to build the heterocyclic core in fewer steps and with greater atomic economy. acs.org
Another major frontier is the continued exploration of their pharmacological potential. Beyond their well-documented mutagenic properties, naphthofuran derivatives are being investigated as potential anticancer agents, antimicrobial compounds, and inhibitors of various enzymes. medcraveonline.comijpsjournal.combeilstein-journals.org For example, substituted naphthofurans have been designed as potential antitubercular agents and muscarinic antagonists. nih.govnih.gov The goal is to decouple the desired therapeutic effects from the genotoxicity often associated with nitroaromatic compounds, a significant challenge in medicinal chemistry. This involves synthesizing and screening a wide array of analogs to build detailed structure-activity relationship (SAR) models that can guide the design of safer and more effective therapeutic agents. nih.govnih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of a Related Naphthofuran Compound
This table outlines the key chemical and physical properties for 7-Methoxy-2-nitronaphtho(2,1-b)furan, a structurally similar and well-studied compound.
| Property | Value |
| Molecular Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.22 g/mol |
| Appearance | Solid |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)N+[O-] |
| InChI Key | FBOZOOMLOCUKSI-UHFFFAOYSA-N |
Data sourced from PubChem CID 70046. nih.gov
Table 2: Biological Activities of Selected Substituted Naphthofurans
This table summarizes various biological activities reported for different derivatives of the naphthofuran scaffold, highlighting the versatility of this chemical class.
| Compound Class / Derivative | Reported Biological Activity | Reference |
| Nitro-substituted Naphtho[2,1-b]furans | Mutagenic, Genotoxic | nih.govoup.com |
| Dichloroethylamino-substituted Nitronaphthofuran | Mutagenic | nih.gov |
| General Naphtho[2,1-b]furan (B1199300) Derivatives | Antimicrobial, Anthelmintic, Analgesic | medcraveonline.comijprajournal.com |
| Naphthofuran Derivatives | Anticancer | ijpsjournal.combeilstein-journals.org |
| Amino-methoxy-tetrahydro-naphthofurans | Muscarinic Antagonist Activity | nih.gov |
| General Naphthofuran Derivatives | Antitubercular (in silico) | nih.gov |
Structure
3D Structure
Properties
CAS No. |
75965-76-3 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
5-methoxy-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-7-12-10(6-13(18-12)14(15)16)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
XRGBBOFMOXFUOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(O2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 2,1 B Furan, 5 Methoxy 2 Nitro
Retrosynthetic Analysis and Key Disconnections for the Naphthofuran Scaffold
Retrosynthetic analysis is a powerful tool in synthetic organic chemistry for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For the NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- molecule, the primary disconnections focus on the formation of the furan (B31954) ring and the introduction of the functional groups.
The most logical initial disconnections are the C-O and C-C bonds of the furan ring. This leads to two primary retrosynthetic pathways:
Disconnection of the C(2)-C(3) and C(3a)-O bonds: This approach suggests a precursor that already contains the naphthalene (B1677914) and furan rings, with subsequent functionalization. However, a more fundamental disconnection would be to break apart the furan ring itself.
Disconnection of the C(2)-O and C(3)-C(3a) bonds: This is a common strategy for furan synthesis and points towards a 2-hydroxy-1-naphthaldehyde (B42665) derivative and a two-carbon synthon.
A plausible retrosynthetic analysis is depicted below:
Scheme 1: Retrosynthetic Analysis of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-
This analysis suggests that the synthesis can commence from a substituted naphthalene precursor, such as 4-methoxy-2-naphthol. The key steps would then involve the construction of the furan ring onto the naphthalene core, followed by the introduction of the nitro group at the 2-position.
Classical Synthetic Approaches to the Naphthofuran Core
The construction of the naphtho[2,1-b]furan (B1199300) scaffold is a well-established area of organic synthesis, with several classical methods available. These can be broadly categorized into cyclization reactions and annulation strategies.
Cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of naphtho[2,1-b]furans, these methods typically involve the formation of the furan ring from a suitably functionalized naphthalene precursor.
A widely used method is the Perkin reaction and its variations. The synthesis of 2-acetylnaphtho[2,1-b]furan, a key intermediate, can be achieved by reacting 2-hydroxy-1-naphthaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate. medcraveonline.com This reaction proceeds through the initial O-alkylation of the naphthol, followed by an intramolecular aldol-type condensation to form the furan ring.
Table 1: Key Reagents in the Perkin-type Synthesis of the Naphthofuran Core
| Starting Material | Reagent | Base | Product |
|---|
Another important cyclization approach involves the intramolecular cyclization of naphthyl ethers. For example, heating naphthyl ethers derived from 2-naphthol (B1666908) and an appropriate alkenyl or propargyl halide in a high-boiling solvent like N,N-diethylaniline can lead to the formation of the naphthofuran ring system. scispace.com
Annulation strategies involve the formation of the furan ring and a portion of the naphthalene ring in a single synthetic sequence. These methods are often more convergent and can provide rapid access to complex naphthofuran derivatives.
One such strategy is the [4+1] annulation, where a four-atom component (derived from a naphthol) reacts with a one-atom component. While specific examples for the naphtho[2,1-b]furan system are less common, related benzofuran (B130515) syntheses utilize this approach. researchgate.netrsc.org
A more prevalent approach is the visible-light-promoted oxidative annulation of 2-naphthols with various partners. For instance, the reaction of 2-naphthols with phenylglyoxal (B86788) monohydrates under visible light irradiation can lead to the formation of hydroxy-naphthofuranone derivatives, which can be further elaborated to the desired naphthofuran core. rsc.org
Introduction and Functionalization of Nitro and Methoxy (B1213986) Groups
With the naphthofuran scaffold in hand, the next critical steps are the introduction of the methoxy and nitro groups at the desired positions. The timing of these functionalization steps is crucial for achieving the correct regiochemistry. Based on the retrosynthetic analysis, it is often more strategic to start with a methoxy-substituted naphthalene precursor.
The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.
In the case of a 5-methoxy-naphtho[2,1-b]furan, the methoxy group is an activating, ortho-, para-directing group, while the furan ring is also an activating system. The directing effects of both the methoxy group and the fused furan ring will influence the position of nitration. The presence of a nitro group at the 2-position of the furan ring has been reported in the literature for similar naphthofuran derivatives, suggesting that this position is susceptible to electrophilic attack. ijprajournal.com The synthesis of 7-methoxy-2-nitronaphtho[2,1-b]furan, a known potent mutagen, further supports the feasibility of nitration at the 2-position of a methoxy-substituted naphtho[2,1-b]furan. researchgate.net
Table 2: Common Nitrating Agents and Conditions
| Nitrating Agent | Conditions | Comments |
|---|---|---|
| HNO₃ / H₂SO₄ | 0°C to room temperature | Standard and widely used method. |
| Acetyl nitrate | Mild conditions | Can offer better regioselectivity in some cases. |
Should a late-stage methoxylation be required, several methods can be considered. If a hydroxyl group is present at the 5-position, a simple Williamson ether synthesis with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base would be effective. Alternatively, nucleophilic aromatic substitution on a naphthofuran bearing a suitable leaving group (e.g., a halogen) at the 5-position with sodium methoxide (B1231860) could be employed.
Novel and Advanced Synthetic Pathways
Modern organic synthesis has moved towards methodologies that offer greater efficiency, selectivity, and complexity in a single step. For the naphtho(2,1-b)furan skeleton, recent advancements have focused on cascade reactions and novel catalytic systems that construct the fused heterocyclic ring system from readily available precursors.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. A notable advanced strategy for the synthesis of substituted naphthofurans involves a cascade reaction catalyzed by both Rhodium(II) and Ytterbium(III). rsc.org This method utilizes the transannulation of N-sulfonyl-1,2,3-triazoles with β-naphthols to build the furan ring. rsc.org
The reaction proceeds through an initial rhodium-catalyzed insertion of an azavinyl carbene into the O-H bond of the naphthol. This is followed by an ytterbium-catalyzed annulative C-C bond formation and a subsequent aerial oxidation to yield the aromatic naphthofuran product. rsc.org This dual catalytic system demonstrates a sophisticated approach to constructing the target scaffold in good yields. rsc.org
Table 1: Rh(II)/Yb(III) Catalyzed Synthesis of Substituted Naphthofurans
| Entry | N-Sulfonyl-1,2,3-triazole Substituent (R¹) | β-Naphthol Substituent (R²) | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | H | 85 |
| 2 | 4-Methylphenyl | H | 81 |
| 3 | 4-Methoxyphenyl | H | 79 |
| 4 | Phenyl | 6-Bromo | 82 |
Data sourced from a study on cascade Rh(II) and Yb(III) catalyzed transannulation. rsc.org
While this specific method has not been applied to a 5-methoxy substituted naphthol that would lead to the target compound, its principles represent the forefront of transition metal-catalyzed approaches to this heterocyclic system. Other foundational metal-catalyzed processes, such as palladium-catalyzed cyclization of 1-(2-haloaryl)ketones, provide alternative routes for forming the furan ring's C-O bond. nih.gov
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool, often providing unique selectivity compared to metal catalysts. An efficient organocatalytic route to constructing highly substituted naphthofurans involves a formal (3 + 2) cycloaddition reaction. acs.org
This strategy employs trifluoromethanesulfonic acid as an organocatalyst to mediate the reaction between various 2-naphthols and 1,4-enediones. acs.org The reaction proceeds as a cascade process, leading to structurally diverse 3-vinylnaphthofurans with high yields and excellent control of the vinyl group's geometry (Z/E selectivity). acs.orgresearchgate.net The authors suggest that an intramolecular hydrogen bond plays a key role in controlling this selectivity. acs.org
Table 2: Organocatalytic Synthesis of 3-Vinylnaphthofurans
| Entry | 2-Naphthol | 1,4-Enedione Substituents | Yield (%) | Z/E Ratio |
|---|---|---|---|---|
| 1 | 2-Naphthol | Phenyl, Phenyl | 92 | >20:1 |
| 2 | 2-Naphthol | 4-Chlorophenyl, 4-Chlorophenyl | 96 | >20:1 |
| 3 | 6-Methoxy-2-naphthol | Phenyl, Phenyl | 85 | >20:1 |
| 4 | 6-Bromo-2-naphthol | Phenyl, Phenyl | 91 | >20:1 |
Data sourced from a study on the formal (3 + 2) cycloaddition of 1,4-enediones with 2-naphthols. acs.org
This methodology provides a metal-free pathway to complex naphthofurans and introduces functionality, such as the vinyl group, that can be used for further chemical transformations.
Flow Chemistry Applications in Naphthofuran Synthesis
The application of continuous flow chemistry to the synthesis of naphthofurans is not yet widely documented in dedicated studies. However, the principles of flow chemistry offer significant potential advantages for the synthesis of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-. uc.pt
Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a batch-wise fashion. This technique provides superior control over reaction parameters such as temperature, pressure, and reaction time. uc.pt For the synthesis of the target compound, two key steps could benefit from this technology:
Naphthofuran Ring Formation: Many ring-forming reactions are exothermic. A flow reactor's high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, preventing the formation of side products and improving reaction safety.
Nitration: The introduction of a nitro group is a critical step for the target molecule. Nitration reactions are notoriously exothermic and can be hazardous on a large scale. Performing this step in a microreactor under flow conditions would drastically improve safety by minimizing the reaction volume at any given moment and allowing for precise temperature control, potentially leading to higher selectivity and yields.
While specific examples are pending, the translation of established batch syntheses of naphthofurans to a continuous flow process represents a logical next step for safer, more efficient, and scalable production.
Stereochemical Control and Asymmetric Syntheses (if applicable)
For the fully aromatized NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-, the molecule itself is achiral. However, stereochemical control becomes highly relevant when considering its precursors or derivatives.
A diastereoselective synthesis of trans-1,2-dihydronaphtho[2,1-b]furans has been reported, demonstrating that stereochemical control can be achieved during the construction of the reduced furan ring system. rsc.org Such precursors could then be oxidized to the fully aromatic naphthofuran.
Furthermore, recent research in organocatalysis has revealed that certain substituted naphthofurans can possess axial chirality. acs.org The 3-vinylnaphthofurans synthesized via the formal (3 + 2) cycloaddition were discovered to be a new class of axially chiral compounds due to hindered rotation around the single bond connecting the naphthofuran core and the vinyl substituent. acs.org This finding opens the door to potential asymmetric syntheses where a chiral organocatalyst could induce enantioselectivity, leading to optically active naphthofuran derivatives. While not directly applicable to the achiral target compound, it highlights an advanced aspect of stereochemistry within this family of molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of Naphtho 2,1 B Furan, 5 Methoxy 2 Nitro
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and spatial arrangement of atoms within a molecule.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
A complete assignment of the proton (¹H) and carbon (¹C) NMR spectra is the first step in the structural analysis of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-. Due to the complexity of the fused ring system, one-dimensional NMR spectra would likely exhibit significant signal overlap. Multidimensional NMR techniques are therefore essential for unambiguous assignments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the naphthofuran scaffold.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively rigid molecule like this naphthofuran derivative, NOESY can help to confirm assignments and provide insights into the through-space interactions between protons.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known substituent effects on similar aromatic systems, is presented below. Actual experimental values would be necessary for a definitive analysis.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1 | ~ 7.5 | ~ 120 | C2, C9b |
| 3a | - | ~ 115 | - |
| 4 | ~ 7.8 | ~ 125 | C5, C5a, C9b |
| 5-OCH₃ | ~ 4.0 | ~ 56 | C5 |
| 5a | - | ~ 128 | - |
| 6 | ~ 7.4 | ~ 118 | C5a, C7 |
| 7 | ~ 7.6 | ~ 127 | C6, C8, C9a |
| 8 | ~ 7.9 | ~ 122 | C7, C9, C9a |
| 9 | ~ 8.1 | ~ 129 | C8, C9a, C9b |
| 9a | - | ~ 130 | - |
| 9b | - | ~ 124 | - |
Solid-State NMR for Structural Polymorphism and Intermolecular Interactions
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. For NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-, ssNMR could be used to investigate:
Structural Polymorphism: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra. This allows for the identification and characterization of different polymorphs, which can have significant implications for the physical properties of the material.
Intermolecular Interactions: ssNMR is sensitive to the local environment of each nucleus. This can be used to probe intermolecular interactions such as π-π stacking and hydrogen bonding in the solid state. Techniques like ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR would be particularly informative. rsc.org
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution.
Crystal Packing and Supramolecular Architectures
Analysis of the crystal structure of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- would reveal how the individual molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as π-π stacking between the aromatic rings, which are common in such planar systems. The nitro and methoxy (B1213986) groups can also influence the crystal packing through dipole-dipole interactions.
Detailed Analysis of Geometric Parameters, Bond Lengths, and Angles
A successful X-ray crystallographic study would provide precise measurements of all bond lengths and angles within the molecule. This data can be used to:
Confirm the connectivity of the atoms.
Assess the planarity of the fused ring system.
Identify any steric strain or unusual geometric features.
A hypothetical table of selected bond lengths and angles is provided below. These values are estimates based on standard bond lengths for similar functional groups.
| Bond/Angle | Expected Value |
| C-C (aromatic) | 1.36 - 1.41 Å |
| C-O (furan) | ~ 1.36 Å |
| C-O (methoxy) | ~ 1.37 Å |
| C-N (nitro) | ~ 1.47 Å |
| N-O (nitro) | ~ 1.21 Å |
| C-C-C (aromatic) | ~ 120° |
| C-O-C (furan) | ~ 105° |
| O-N-O (nitro) | ~ 125° |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which allows for the determination of the molecular formula.
A hypothetical fragmentation table is presented below:
| m/z (relative intensity) | Proposed Fragment |
| [M]⁺ | Molecular ion |
| [M - NO]⁺ | Loss of nitric oxide |
| [M - NO₂]⁺ | Loss of nitrogen dioxide |
| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - OCH₃]⁺ | Loss of a methoxy radical |
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a compound with high precision, thereby confirming its molecular formula. For NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-, with a molecular formula of C₁₃H₉NO₄, the theoretical monoisotopic mass is 243.0532 u. HRMS analysis would be expected to provide an experimental mass value extremely close to this theoretical calculation, typically within a few parts per million (ppm), which serves as definitive evidence for the compound's identity.
Furthermore, HRMS is invaluable for monitoring the progress of a chemical reaction and identifying transient intermediates or byproducts. For instance, in a potential synthesis involving the nitration of 5-methoxynaphtho(2,1-b)furan, HRMS could detect the presence of the starting material and confirm the formation of the desired nitrated product, distinguishing it from other potential isomers or undesired reaction products based on their precise mass.
Table 1: Illustrative HRMS Data for Target Compound and a Potential Precursor
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (u) | Expected Adduct Ion [M+H]⁺ |
| NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- | C₁₃H₉NO₄ | 243.0532 | 244.0605 |
| 5-Methoxynaphtho(2,1-b)furan | C₁₃H₁₀O₂ | 198.0681 | 199.0754 |
Fragmentation Pathway Analysis and Mechanistic Insights
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment a selected ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides a structural fingerprint, offering insights into the molecule's architecture and the relative stability of its chemical bonds. The process involves ionizing the molecule and then applying energy to induce bond cleavage, generating a series of fragment ions. nih.gov
For NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-, the fragmentation is expected to be directed by its key functional groups—the nitro and methoxy substituents—and the stable naphthofuran core. Common fragmentation pathways would likely include:
Loss of the nitro group: A primary fragmentation would be the cleavage of the C-NO₂ bond, leading to the loss of a nitrogen dioxide radical (•NO₂) or nitrous acid (HNO₂), a common pathway for nitroaromatic compounds.
Loss from the methoxy group: Fragmentation could involve the loss of a methyl radical (•CH₃) to form a phenoxide-type radical cation, or the loss of formaldehyde (B43269) (CH₂O).
Cleavage of the furan (B31954) ring: The furan ring could undergo cleavage, although this is often less favorable than the loss of substituents from the aromatic system. nih.gov
Analyzing these pathways helps in confirming the positions of the substituents on the naphthofuran skeleton.
Table 2: Plausible Mass Spectrometric Fragments for NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-
| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |
| 228 | Loss of a methyl radical | •CH₃ |
| 213 | Loss of a nitro radical | •NO |
| 197 | Loss of a nitrogen dioxide radical | •NO₂ |
| 185 | Sequential loss of •NO and CO | •NO, CO |
| 169 | Sequential loss of •NO₂ and CO | •NO₂, CO |
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Characterization and Bonding States
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. ksu.edu.sa These methods are complementary and are exceptionally useful for identifying the specific functional groups present in a molecule. magnitudeinstruments.com
The IR spectrum of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- would display characteristic absorption bands corresponding to its functional groups. The most diagnostic peaks would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. researchgate.net The C-O stretching of the aryl ether (methoxy group) and the furan ring would also be clearly visible. Aromatic C=C and C-H stretching vibrations confirm the presence of the naphthyl backbone. udayton.edu
Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, making it ideal for observing the vibrations of the homo-nuclear C=C bonds within the aromatic rings. magnitudeinstruments.com
Table 3: Key Expected Vibrational Frequencies for NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | IR |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | IR |
| Aromatic C=C | Stretch | 1620 - 1450 | IR, Raman |
| Aryl Ether C-O | Stretch | 1275 - 1200 | IR |
| Furan C-O-C | Stretch | 1250 - 1020 | IR |
| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H (in OCH₃) | Stretch | 2980 - 2850 | IR, Raman |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Studies
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The naphthofuran system possesses an extensive conjugated π-electron system, which gives rise to strong absorptions in the UV-Vis region, primarily due to π→π* transitions. nih.gov
The presence of a methoxy group (an electron-donating group) and a nitro group (an electron-withdrawing group) on the conjugated naphthofuran core is expected to create a "push-pull" system. This electronic arrangement typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) compared to the unsubstituted parent naphthofuran, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Naphthofuran and its derivatives are known to be promising fluorescent scaffolds. researchgate.net However, the presence of a nitro group often leads to significant quenching of fluorescence through efficient non-radiative decay pathways. Therefore, NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- is expected to exhibit weak fluorescence or be non-fluorescent.
Table 4: Expected Electronic Absorption Data for Naphthofuran Derivatives
| Compound | Expected λₘₐₓ Range (nm) | Typical Electronic Transition | Expected Fluorescence |
| Naphtho(2,1-b)furan | 280 - 330 | π→π | Moderate |
| NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- | > 330 | π→π (Intramolecular Charge Transfer) | Low to None (Quenched) |
Reactivity and Mechanistic Investigations of Naphtho 2,1 B Furan, 5 Methoxy 2 Nitro
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the naphtho(2,1-b)furan, 5-methoxy-2-nitro- scaffold is a complex process guided by the competing directing effects of the substituents and the inherent reactivity of the fused ring system.
The regiochemical outcome of electrophilic attack is determined by the combined influence of the activating methoxy (B1213986) group, the deactivating nitro group, and the furan's oxygen atom.
Electron-Donating Group (EDG): The 5-methoxy group is a strong activating group due to its +M (mesomeric) effect, donating electron density to the naphthalene (B1677914) ring system. It directs incoming electrophiles to the ortho and para positions. Relative to the C5 position, this corresponds to the C4 (ortho), C6 (ortho), and C10 (para) positions.
Furan (B31954) Ring: The oxygen atom in the furan ring is inherently electron-donating and directs electrophilic substitution to its adjacent α-positions (C1 and C2). However, the presence of the deactivating 2-nitro group at one of these positions significantly diminishes the reactivity of the entire furan ring system.
Considering these factors, electrophilic attack is predicted to occur overwhelmingly on the more activated naphthalene portion of the molecule, specifically on the ring bearing the methoxy group. The deactivation of the furan ring by the nitro group makes substitution on that ring highly unfavorable.
Within the naphthalene system, the primary sites for substitution are positions C4 and C6, which are ortho to the activating methoxy group. The C10 position, while para, is part of the ring junction and is sterically inaccessible. Attack at C4 is generally favored over C6 due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized while maintaining the aromaticity of the adjacent benzene (B151609) ring.
| Position of Attack | Directing Effect | Predicted Outcome | Rationale |
|---|---|---|---|
| C4 | ortho to 5-OCH₃ | Major Product (Kinetic) | Strong activation from methoxy group; more stable Wheland intermediate. |
| C6 | ortho to 5-OCH₃ | Minor Product | Activated by methoxy group, but potentially sterically hindered and forms a less stable intermediate compared to C4 attack. |
| Furan Ring (C1, C3) | N/A | Highly Unlikely | Strongly deactivated by the 2-nitro group. |
In the electrophilic substitution of naphthalene derivatives, kinetic and thermodynamic control can lead to different products. acs.orgyoutube.comstackexchange.comwordpress.com
Kinetic Control: Reactions performed at lower temperatures tend to favor the kinetic product, which is formed via the lowest energy transition state. For naphthalene systems, attack at an α-position (like C4) is typically kinetically favored because the resulting carbocation intermediate (a Wheland intermediate) is better stabilized by resonance. wordpress.com More resonance structures can be drawn that preserve the aromaticity of the adjacent, unsubstituted ring. stackexchange.com Therefore, substitution at the C4 position of naphtho(2,1-b)furan, 5-methoxy-2-nitro- is predicted to be the kinetically controlled pathway.
Thermodynamic Control: At higher temperatures, electrophilic aromatic substitution reactions, particularly sulfonation, can become reversible. stackexchange.com Under these conditions, the reaction can reach equilibrium, and the most stable product, the thermodynamic product, will predominate. youtube.com In naphthalene systems, the α-substituted product is often more sterically crowded than the β-substituted product. wordpress.com While C4 is an α-like position, C6 is a β-like position. Although both are activated by the methoxy group, if the electrophile is large, the C4-substituted product may experience some steric strain with the peri-hydrogen at C3. Over time and at elevated temperatures, a reversible reaction could potentially lead to the formation of the sterically less hindered C6-substituted isomer as the thermodynamic product. However, for many irreversible electrophilic substitutions like nitration and halogenation, the kinetic product is the only one isolated.
Nucleophilic Reactions and Functional Group Transformations
The presence of the nitro group and the furan ring introduces sites for nucleophilic attack and allows for specific functional group interconversions.
The reduction of the 2-nitro group to a 2-amino group is a key transformation, yielding 5-methoxy-naphtho(2,1-b)furan-2-amine. The choice of reducing agent is critical to ensure chemoselectivity, preserving the furan ring and the methoxy group. The furan ring, in particular, can be susceptible to reduction under harsh catalytic hydrogenation conditions.
Several methods are suitable for this selective reduction:
Catalytic Hydrogenation: Using milder catalysts or controlled conditions can achieve the desired reduction. Catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer hydrogenation agents like ammonium (B1175870) formate) are often effective. Careful monitoring of the reaction is necessary to prevent over-reduction of the heterocyclic ring.
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid or ammonium chloride solution, are classic and reliable methods for reducing aromatic nitro groups without affecting other functionalities like ethers or stable heterocyclic rings.
Borohydride (B1222165) Systems: Sodium borohydride alone is generally not strong enough to reduce nitro groups, but its reactivity can be enhanced with additives. For instance, systems like NaBH₄ with transition metal catalysts may offer a mild alternative for this transformation.
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| SnCl₂ · 2H₂O / HCl | Ethanol, Reflux | Excellent chemoselectivity for the nitro group. |
| Fe / NH₄Cl | Ethanol/Water, Reflux | A milder, more environmentally benign alternative to SnCl₂. |
| H₂ / Pd-C | Ethanol or Ethyl Acetate, RT, 1-4 atm | Effective, but carries a risk of furan ring reduction if not carefully controlled. |
Simple furan rings are generally resistant to nucleophilic attack. However, the presence of the strong electron-withdrawing 2-nitro group dramatically alters the reactivity of the furan moiety, making it susceptible to nucleophilic reactions. iust.ac.irquimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): While there is no leaving group at the C1 or C3 positions, the C2 position, bearing the nitro group, is highly activated towards nucleophilic attack. It is conceivable that under certain conditions, a strong nucleophile could displace the nitro group, although this is not a common reaction for nitroarenes unless the conditions are forcing.
Ring-Opening Reactions: A more likely outcome of nucleophilic attack on the 2-nitronaphthofuran system is ring-opening. The attack of a nucleophile (e.g., hydroxide (B78521) or alkoxide) at the C2 or C1 position could lead to the formation of a Meisenheimer-like complex, which could subsequently undergo cleavage of the furan C-O bond. This would result in the formation of a highly conjugated open-chain dicarbonyl compound or its derivative. iust.ac.ir This type of reactivity is well-documented for simple nitrofurans.
Cycloaddition Reactions and Pericyclic Processes Involving the Naphthofuran Scaffold
The fused aromatic system of naphtho(2,1-b)furan, 5-methoxy-2-nitro- can potentially participate in pericyclic reactions, most notably cycloadditions. The feasibility of these reactions depends on the aromatic stabilization energy that must be overcome. rsc.org
Diels-Alder Reactions: The furan ring can act as a 4π diene component in [4+2] cycloaddition reactions with reactive dienophiles. However, the aromatic character of the furan ring makes it less reactive than a non-aromatic diene. Furthermore, the strong electron-withdrawing effect of the 2-nitro group significantly reduces the electron density of the furan ring, making it a very poor diene for normal-electron-demand Diels-Alder reactions. It might, however, show some reactivity in inverse-electron-demand Diels-Alder reactions with very electron-rich dienophiles. Conversely, the C1=C2 double bond, activated by the nitro group, could potentially act as a 2π dienophile component in a reaction with an electron-rich diene, although this would require overcoming the aromaticity of the system.
[3+2] Cycloadditions: The naphthofuran scaffold can be synthesized via [3+2] cycloaddition reactions, indicating the potential for the system to undergo related transformations. nih.gov For instance, the C1-C2 double bond could react with 1,3-dipoles such as azides or nitrile oxides to form fused heterocyclic systems. The activation provided by the nitro group would make this double bond more receptive to such cycloadditions.
| Reaction Type | Role of Naphthofuran | Reactant Partner | Plausibility |
|---|---|---|---|
| [4+2] Diels-Alder | Diene (Furan ring) | Electron-deficient alkyne/alkene | Low (deactivated by NO₂) |
| [4+2] Diels-Alder | Dienophile (C1=C2 bond) | Electron-rich diene | Moderate (activated by NO₂) |
| [3+2] Dipolar Cycloaddition | Dipolarophile (C1=C2 bond) | Azides, Nitrile Oxides | Moderate to High (activated by NO₂) |
Oxidative and Reductive Transformations on the Naphthofuran Core
The presence of both an electron-rich aromatic ring and a reducible nitro group allows for a range of oxidative and reductive transformations on the 5-methoxy-2-nitro-naphtho(2,1-b)furan molecule.
Oxidative Transformations:
For 7-methoxy-2-nitro-naphtho[2,1-b]furan, the identified metabolites from aerobic metabolism using liver microsomes include:
7-hydroxy-2-nitro-naphtho[2,1-b]-furan-6,9-dione
6,7-dihydro-2-nitro-naphtho[2,1-b]furan
7-hydroxy-2-nitro-naphtho[2,1-b]furan
6-hydroxy-7-methoxy-2-nitro-naphtho[2,1-b]furan nih.gov
These findings suggest that the primary sites of oxidative attack are the benzene rings of the naphthofuran core, rather than the furan ring. acs.org It is plausible that the 5-methoxy-2-nitro isomer would undergo similar oxidative transformations, with enzymatic attack likely occurring on the methoxy-substituted ring.
Reductive Transformations:
The most prominent reductive transformation for this molecule is the reduction of the nitro group. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis. A variety of reagents and catalytic systems can be employed to achieve this transformation, leading to different reduction products such as nitroso, hydroxylamino, or amino functionalities.
Commonly used methods for the reduction of nitroarenes that could be applicable to 5-methoxy-2-nitro-naphtho(2,1-b)furan include:
Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide are effective. scispace.com The addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates and lead to purer amino products. eurjchem.com
Metal-based Reductions: Iron in acidic media is a classic and mild method for nitro group reduction. scispace.com Other metals like zinc, tin(II) chloride, and samarium diiodide are also effective.
Hydride Reductions: While lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. Sodium borohydride (NaBH4) on its own is generally not effective for the reduction of nitroarenes.
The choice of reducing agent and reaction conditions can allow for the selective reduction of the nitro group in the presence of other functional groups.
Mechanistic Studies of Key Reactions
Detailed mechanistic studies specifically for NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- are not extensively documented in the current scientific literature. However, general principles of reaction mechanisms for related aromatic and heterocyclic systems can provide a framework for understanding its reactivity.
Investigation via Isotope Effects
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. For reactions involving nitroaromatic compounds, KIEs have been used to investigate enzymatic dioxygenation processes. For instance, in the dioxygenation of nitrobenzene (B124822) and 2-nitrotoluene, significant carbon isotope effects (¹³C-KIEs) of 1.025 and 1.018, respectively, were observed. nih.govacs.org These values suggest a moderate substrate specificity and indicate that the C-O bond formation is at least partially rate-limiting. nih.govacs.org
While no specific KIE studies on the reactions of 5-methoxy-2-nitro-naphtho(2,1-b)furan have been reported, it is anticipated that reactions involving the cleavage of C-H or C-N bonds would exhibit measurable isotope effects, which could be used to probe the transition state structures of, for example, electrophilic aromatic substitution or the initial steps of nitro group reduction.
Hammett and Taft Analyses
The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. These analyses rely on substituent constants (σ for Hammett, σ* and Es for Taft) that describe the electronic (resonance and inductive) and steric effects of a substituent.
For 5-methoxy-2-nitro-naphtho(2,1-b)furan, a Hammett-type analysis could be applied to reactions occurring on the naphthyl ring system. The methoxy group (-OCH₃) is an electron-donating group, particularly at the para position, and would have a negative σ value. The nitro group (-NO₂) is a strong electron-withdrawing group with a positive σ value. The combined electronic influence of these groups on the reactivity of different positions of the naphthofuran core could be quantitatively assessed through such studies.
No specific Hammett or Taft analyses for NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- were found in the reviewed literature. Such studies would be valuable in predicting the rates and equilibrium constants for a variety of its reactions, including nucleophilic and electrophilic substitutions.
Reaction Pathway Elucidation
The elucidation of reaction pathways involves identifying intermediates, transition states, and the sequence of elementary steps in a chemical reaction. For a molecule like 5-methoxy-2-nitro-naphtho(2,1-b)furan, several reaction pathways can be envisaged depending on the reagents and conditions.
For instance, in a nucleophilic aromatic substitution reaction, the nitro group would strongly activate the naphthofuran ring towards nucleophilic attack. A plausible mechanism would involve the formation of a Meisenheimer complex as an intermediate. The regioselectivity of such an attack would be directed by the positions activated by the nitro group and influenced by the methoxy group.
In electrophilic aromatic substitution, the methoxy group would be activating and ortho-, para-directing, while the nitro group would be deactivating and meta-directing. The outcome of such a reaction would depend on the interplay of these directing effects and the steric hindrance around the different positions of the naphthofuran core.
Detailed computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the potential reaction pathways and the relative energies of intermediates and transition states. However, specific studies elucidating the reaction pathways for the title compound are not currently available.
Catalysis and Promoted Reactions
Catalysis plays a crucial role in many of the potential transformations of 5-methoxy-2-nitro-naphtho(2,1-b)furan, particularly in the reduction of the nitro group.
Catalytic Hydrogenation:
As mentioned in section 4.4, catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes. A variety of catalysts can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups.
| Catalyst | Key Features |
| Palladium-on-carbon (Pd/C) | Highly active and commonly used for nitro group reduction. |
| Raney Nickel | A cost-effective and active catalyst. |
| Platinum(IV) oxide (PtO₂) | Effective under mild conditions. |
| Noble metal catalysts with Vanadium compounds | Can improve selectivity by preventing the accumulation of hydroxylamine intermediates, leading to purer amine products. eurjchem.com |
| Nanocarbon-based catalysts | Materials like carbon nanotubes and graphene are being explored as supports for metal catalysts, offering high surface area and stability. nih.gov |
The methoxy group on the naphthofuran ring is generally stable under these hydrogenation conditions. The catalytic reduction would likely proceed selectively at the nitro group to furnish 2-amino-5-methoxy-naphtho(2,1-b)furan.
Other Promoted Reactions:
While specific catalytic reactions beyond nitro reduction for this compound are not well-documented, the naphthofuran scaffold can participate in various metal-catalyzed cross-coupling reactions. For example, if a halogen were introduced onto the ring system, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon bonds. The electronic effects of the methoxy and nitro groups would be expected to influence the reactivity of the halogenated derivative in such catalytic cycles.
Theoretical and Computational Studies on Naphtho 2,1 B Furan, 5 Methoxy 2 Nitro
Quantum Chemical Calculations of Electronic Structure
No specific data from quantum chemical calculations for NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- has been published.
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, Orbital Densities)
There are no available studies that report the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this molecule. Analysis of its orbital densities is also not present in the current body of scientific literature.
Charge Distribution, Electrostatic Potentials, and Fukui Functions
Information regarding the charge distribution, molecular electrostatic potential (MEP) maps, and Fukui functions, which are crucial for understanding electrophilic and nucleophilic attack sites, has not been computationally determined or published for NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-.
Density Functional Theory (DFT) Studies of Reactivity
DFT studies, a common computational method to investigate chemical reactivity, have not been specifically applied to this compound.
Prediction of Reaction Pathways and Transition State Geometries
There are no published predictions of reaction pathways or calculations of transition state geometries involving NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-.
Reaction Energetics and Activation Barriers
Without computational studies, data on the energetics of potential reactions and their associated activation barriers for this specific molecule remains unavailable.
Conformational Analysis and Potential Energy Surfaces
A conformational analysis to identify stable conformers and the potential energy surface for NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- has not been reported. Such an analysis would be necessary to understand its three-dimensional structure and flexibility.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
There is no specific published data on the computationally predicted spectroscopic properties of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-. While general quantum chemical methods like Density Functional Theory (DFT) are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima, the results of such calculations for this particular molecule are not available in the literature. Therefore, no data tables containing predicted ¹H or ¹³C NMR chemical shifts or calculated λmax values for electronic transitions can be provided.
Research has been conducted on related compounds, such as 7-methoxy-2-nitro-naphtho[2,1-b]furan, primarily in the context of their metabolism and mutagenic properties. nih.govresearchgate.net However, the difference in the position of the methoxy (B1213986) group (at position 5 versus 7) would significantly alter the electronic environment and, consequently, the spectroscopic properties, making direct extrapolation of data scientifically unsound.
Synthesis and Exploration of Naphtho 2,1 B Furan, 5 Methoxy 2 Nitro Derivatives and Analogues
Systematic Modification of the Nitro Group
The nitro group at the 2-position of the naphthofuran ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse nitrogen-containing functionalities.
The reduction of the nitro group to a primary amine is a pivotal step in the derivatization of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-. This transformation unlocks a wealth of subsequent chemical modifications. A common and effective method for this reduction involves the use of reducing agents such as tin(II) chloride in the presence of a strong acid like hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
The resulting 2-amino-5-methoxynaphtho[2,1-b]furan is a key intermediate. This primary aromatic amine can then be converted into a diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and serves as a gateway to a wide array of functional groups via Sandmeyer and related reactions. wikipedia.orgbyjus.com
Table 1: Reductive Transformation and Diazotization
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 2-Amino-5-methoxynaphtho[2,1-b]furan | 85-95 |
| 2-Amino-5-methoxynaphtho[2,1-b]furan | NaNO₂, HCl, H₂O, 0-5 °C | 5-Methoxynaphtho[2,1-b]furan-2-diazonium chloride | >90 (in situ) |
Note: Yields are hypothetical and based on typical efficiencies for these reactions.
The versatile diazonium salt intermediate can be readily converted into a variety of other nitrogen-containing functional groups. For instance, a Sandmeyer reaction using copper(I) cyanide (CuCN) can introduce a cyano group at the 2-position. nih.gov Similarly, copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can be employed to install chloro or bromo substituents, respectively. wikipedia.org Furthermore, displacement of the diazonium group with azide (B81097) ions (from sodium azide) provides access to the corresponding 2-azido derivative, which can undergo further cycloaddition reactions.
Systematic Modification of the Methoxy (B1213986) Group
The methoxy group at the 5-position offers another site for structural modification, primarily through cleavage to the corresponding hydroxyl group, which can then be further functionalized.
The cleavage of the methyl ether to unveil the phenolic hydroxyl group is a crucial transformation. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). chem-station.comnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures, followed by a gradual warming to room temperature. chem-station.comorgsyn.org Other reagents that can be employed for demethylation include strong protic acids like hydrobromic acid (HBr) at elevated temperatures. researchgate.net
Table 2: Demethylation of 5-Methoxy Group
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- | BBr₃, CH₂Cl₂, -78 °C to rt | 2-Nitro-naphtho[2,1-b]furan-5-ol | 70-85 |
Note: Yields are hypothetical and based on typical efficiencies for this reaction.
Once the 5-hydroxyl group is exposed, it can be readily alkylated or acylated to introduce a variety of substituents. Alkylation can be achieved by treating the 2-nitro-naphtho[2,1-b]furan-5-ol with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This allows for the synthesis of a library of ether analogues.
Acylation of the hydroxyl group can be performed using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of ester derivatives, which can modulate the electronic and steric properties of the molecule.
Diversification via Substitution on the Naphthofuran Core
Beyond the modification of the existing functional groups, the naphthofuran core itself can be further functionalized through various substitution reactions. The electron-donating nature of the furan (B31954) oxygen and the methoxy group, and the electron-withdrawing nature of the nitro group, will direct the regioselectivity of these substitutions.
Electrophilic aromatic substitution reactions, such as halogenation (e.g., with N-bromosuccinimide), nitration (with nitric acid and sulfuric acid), and Friedel-Crafts acylation or alkylation, are expected to occur at specific positions on the naphthalene (B1677914) ring system, guided by the directing effects of the existing substituents. masterorganicchemistry.commasterorganicchemistry.com The furan ring is also susceptible to electrophilic attack, typically at the 2-position (alpha to the oxygen). quora.compearson.com
For the introduction of new carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are powerful tools. If a halo-substituted derivative of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- is prepared (for instance, through a Sandmeyer reaction on the corresponding amine), it can serve as a substrate for reactions like the Suzuki coupling (with boronic acids), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines). organic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org These reactions offer a modular approach to construct a diverse library of analogues with varied substitution patterns on the naphthofuran core.
Table 3: Potential Cross-Coupling Reactions for Core Diversification
| Reaction Type | Coupling Partners | Catalyst/Reagents | Potential Product |
|---|---|---|---|
| Suzuki Coupling | 2-Bromo-5-methoxynaphtho[2,1-b]furan, Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-5-methoxynaphtho[2,1-b]furan |
| Heck Reaction | 2-Bromo-5-methoxynaphtho[2,1-b]furan, Alkene | Pd(OAc)₂, PPh₃, Base | 2-Alkenyl-5-methoxynaphtho[2,1-b]furan |
| Buchwald-Hartwig Amination | 2-Bromo-5-methoxynaphtho[2,1-b]furan, Amine | Pd₂(dba)₃, Ligand, Base | 2-Amino-5-methoxynaphtho[2,1-b]furan derivative |
Note: This table presents hypothetical reaction schemes for diversification.
Halogenation Strategies
The introduction of halogen atoms onto the naphthofuran skeleton is a critical step for further synthetic transformations, such as cross-coupling reactions. The position of halogenation on the 5-methoxy-2-nitronaphtho[2,1-b]furan ring system will be influenced by the directing effects of the existing methoxy and nitro substituents. The electron-donating methoxy group at the 5-position is expected to activate the naphthalene ring towards electrophilic substitution, while the electron-withdrawing nitro group at the 2-position of the furan ring deactivates it.
Electrophilic bromination of the parent ethyl naphtho[2,1-b]furan-2-carboxylate has been shown to occur at the 5-position. nih.gov However, in the case of 5-methoxy-2-nitronaphtho[2,1-b]furan, the 5-position is already substituted. Therefore, electrophilic halogenation is likely to be directed to other positions on the naphthalene ring, activated by the methoxy group.
Table 1: Potential Halogenation Strategies for Naphtho[2,1-b]furan (B1199300) Derivatives
| Reagent/Conditions | Expected Outcome for 5-methoxy-2-nitronaphtho[2,1-b]furan | Reference for Analogy |
| Bromine in Acetic Acid | Bromination on the naphthalene ring at positions activated by the 5-methoxy group. | nih.gov |
| N-Bromosuccinimide (NBS) | Selective bromination, potentially at the allylic position if an alkyl substituent were present, or on the activated naphthalene ring. | General knowledge of NBS reactivity |
| N-Chlorosuccinimide (NCS) | Chlorination on the activated naphthalene ring. | General knowledge of NCS reactivity |
It is important to note that the strong electron-withdrawing nature of the nitro group at the 2-position of the furan moiety will likely render the furan ring less susceptible to electrophilic attack.
Introduction of Carbon-Based Substituents (e.g., Alkyl, Aryl, Cyano)
The introduction of carbon-based substituents can be achieved through various methods, most notably through the functionalization of a halogenated precursor via cross-coupling reactions.
Alkylation: Friedel-Crafts alkylation could potentially be employed to introduce alkyl groups onto the activated naphthalene ring system. However, this method may suffer from a lack of regioselectivity and the possibility of polyalkylation. A more controlled approach would involve the use of a pre-halogenated derivative in a cross-coupling reaction.
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the introduction of aryl groups. These reactions would typically involve the coupling of a bromo- or iodo-substituted 5-methoxy-2-nitronaphtho[2,1-b]furan with an appropriate organoboron or organotin reagent. The direct arylation of benzo[b]furan at the 2-position has been reported, but the presence of the nitro group at this position in the target molecule would likely preclude this approach. nih.gov
Cyanation: The introduction of a cyano group can be accomplished through the Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with a cyanide salt, typically in the presence of a copper catalyst. This would provide access to naphthofuran-carbonitriles, which are versatile intermediates for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.
Table 2: Potential Methods for Introducing Carbon-Based Substituents
Synthesis of Polycyclic Naphthofuran Derivatives and Extended Conjugated Systems
The synthesis of polycyclic systems based on the naphtho[2,1-b]furan core can lead to compounds with interesting photophysical properties and potential applications in materials science. One approach involves the construction of additional rings onto the existing naphthofuran scaffold. For instance, chalcones derived from substituted acetophenones and aromatic aldehydes can be reacted with naphtho[2,1-b]furan-2-carbohydrazide (B1303883) to form pyrazole (B372694) rings fused to the naphthofuran system. nih.gov
Another strategy involves the synthesis of naphthodifurans and other extended systems through intramolecular cyclization reactions or metal-catalyzed annulation processes. While specific examples starting from 5-methoxy-2-nitronaphtho[2,1-b]furan are not available, the general synthetic strategies for naphthofurans can be adapted. researchgate.neteurjchem.com
Structure-Reactivity Relationships in Naphthofuran Derivatives
The reactivity of 5-methoxy-2-nitronaphtho[2,1-b]furan and its derivatives is governed by the interplay of the electronic effects of the substituents and the inherent reactivity of the naphthofuran ring system.
Influence of the Methoxy Group: The electron-donating 5-methoxy group enhances the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. Studies on the metabolism of 7-methoxynaphtho[2,1-b]furan indicate that enzymatic attack occurs on the benzene (B151609) ring, highlighting its increased reactivity. nih.gov
Influence of the Nitro Group: The electron-withdrawing 2-nitro group deactivates the furan ring towards electrophilic substitution and makes the 2-position susceptible to nucleophilic attack. The nitro group is also known to be a key determinant of the biological activity, particularly the mutagenic properties, of many nitrofurans. researchgate.net Structure-activity relationship studies on various nitrofuran compounds have shown that the nitro group is crucial for their biological effects. nih.govresearchgate.netresearchgate.net
Combined Effects: The opposing electronic effects of the methoxy and nitro groups create a polarized molecule. The electron-rich naphthalene moiety is prone to electrophilic reactions, while the electron-deficient furan ring is more likely to engage in nucleophilic reactions or reactions involving the nitro group itself, such as reduction to an amino group. This amino derivative could then serve as a precursor for the synthesis of a wide range of fused heterocyclic systems.
Advanced Research Applications and Potential in Materials Science
Utilization as Advanced Synthetic Building Blocks
The naphtho[2,1-b]furan (B1199300) scaffold is a key structural unit found in numerous biologically active compounds and functional organic materials. The presence of methoxy (B1213986) and nitro substituents on this framework in NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- provides synthetic handles for the construction of more complex molecular architectures.
The chemical reactivity of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- is largely dictated by its substituent groups. The nitro group, for instance, is a versatile functional group that can be readily transformed into other functionalities. For example, reduction of the nitro group can yield an amino group, which can then serve as a nucleophile or as a precursor for diazotization reactions, opening pathways to a wide array of new derivatives. This amino-substituted naphthofuran can be a key intermediate in the synthesis of fused heterocyclic systems, such as pyrazoles, oxadiazoles, and pyridines, by reacting with appropriate bifunctional reagents. chemisgroup.usunigoa.ac.in
Furthermore, the aromatic core of the naphthofuran system can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing methoxy and nitro groups will influence the regioselectivity of these reactions. The electron-donating methoxy group generally directs electrophiles to ortho and para positions, while the electron-withdrawing nitro group directs to meta positions relative to its point of attachment. The interplay of these directing effects can be strategically exploited to synthesize specifically substituted derivatives for targeted applications.
A related compound, ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate, has been synthesized, showcasing the accessibility of functionalized 5-nitronaphtho[2,1-b]furan systems. researchgate.net This highlights the potential for developing a rich derivative chemistry from the core structure of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-.
The planar and extended aromatic system of the naphthofuran core in NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- makes it an attractive candidate for use in supramolecular chemistry. The potential for π-π stacking interactions is a key feature of such polyaromatic systems, which can drive the self-assembly of molecules into well-ordered one-, two-, or three-dimensional structures.
The presence of the polar methoxy and nitro groups can introduce dipole-dipole interactions and the potential for hydrogen bonding (if the nitro group is reduced to an amine, for instance), which can further guide the self-assembly process. By carefully designing and synthesizing derivatives of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-, it may be possible to create novel supramolecular polymers, liquid crystals, or organogels with interesting photophysical or electronic properties.
While direct studies on the supramolecular behavior of this specific compound are not yet available, the broader class of naphthofurans and other polycyclic aromatic hydrocarbons are known to form ordered assemblies, suggesting that this is a fertile area for future research.
Interactive Data Table: Potential Synthetic Transformations and Applications
| Starting Material | Reagent/Condition | Product Type | Potential Application |
| NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- | Reduction (e.g., Sn/HCl) | 2-Amino-5-methoxynaphtho[2,1-b]furan | Precursor for dyes, pharmaceuticals, and polymers |
| 2-Amino-5-methoxynaphtho[2,1-b]furan | Diazotization followed by substitution | Various substituted naphthofurans | Fine-tuning of electronic and optical properties |
| NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- | Electrophilic substitution | Further functionalized naphthofurans | Building blocks for complex materials |
| Functionalized Derivatives | Self-assembly conditions | Supramolecular structures | Organic electronics, sensors |
Potential in Organic Electronic Materials
The electronic properties of organic molecules are central to their application in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the conjugated naphthofuran backbone of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- suggests that it may possess interesting charge-transfer characteristics.
Theoretical and computational studies are powerful tools for predicting the electronic structure and charge transport properties of organic materials. For a molecule like NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-, density functional theory (DFT) calculations could be employed to determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energies are crucial indicators of the ease of hole and electron injection and transport, respectively.
The intramolecular charge transfer (ICT) character, arising from the donor-acceptor nature of the methoxy and nitro substituents, can significantly influence the molecule's electronic behavior. Computational modeling could also be used to predict the reorganization energy, which is a key parameter in determining the charge mobility in organic semiconductors. A lower reorganization energy is generally desirable for efficient charge transport.
While specific computational studies on this compound are not yet published, research on other donor-acceptor substituted aromatic systems provides a framework for how such investigations could be approached.
The extended π-conjugated system of the naphthofuran core suggests that NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- may exhibit interesting photophysical properties, including absorption and emission of light. The presence of the donor-acceptor pair can lead to the formation of a charge-transfer excited state, which often results in fluorescence.
Photophysical studies, such as UV-Vis absorption and photoluminescence spectroscopy, would be essential to characterize the light-absorbing and emitting properties of this molecule. Theoretical calculations could complement these experimental studies by predicting the nature of the electronic transitions and the expected emission wavelengths.
The nitro group is often associated with quenching of fluorescence, so it is possible that the quantum yield of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- might be low. However, modification of the nitro group or its replacement with other acceptor moieties could lead to highly luminescent materials suitable for applications in OLEDs or as fluorescent probes. The study of an isomer, 7-methoxy-2-nitronaphtho[2,1-b]furan, in metabolic pathways indicates the influence of these substituents on the electronic environment of the molecule, which would also be pertinent to its photophysical properties. nih.gov
Applications in Chemical Sensor Technology
The development of chemical sensors for the detection of various analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors, which signal the presence of an analyte through a change in their fluorescence properties, are particularly attractive due to their high sensitivity and selectivity.
The naphthofuran scaffold has been identified as a promising platform for the development of fluorescent chemosensors. chemisgroup.us The electron-rich nature of the naphthofuran ring system can facilitate interaction with electron-deficient species, such as metal ions. A review of the literature indicates that benzofuran (B130515) and naphthofuran-based molecules can act as effective chemosensors for metal ion detection. chemisgroup.us For instance, a fluorescent chemosensor based on a naphthofuran-functionalized naphthalimide has been developed for the detection of Hg²⁺ and CN⁻ ions. researchgate.net
Given this precedent, NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- or its derivatives could potentially be developed into chemosensors. The methoxy and nitro groups could act as binding sites for specific analytes, or they could modulate the electronic properties of the naphthofuran fluorophore upon analyte binding, leading to a detectable change in fluorescence. For example, the interaction of a metal ion with the oxygen atoms of the methoxy and nitro groups could alter the ICT character of the molecule, resulting in a change in the emission wavelength or intensity. Further research would be needed to explore the specific sensing capabilities of this compound towards various analytes.
Mechanistic Basis for Chemodetection (e.g., specific analyte interactions)
The presence of the nitro group makes the naphthofuran system electron-deficient, a key feature for the development of chemosensors for electron-rich analytes, particularly anions. The mechanism of detection is predicated on specific non-covalent interactions that modulate the photophysical properties of the molecule, such as fluorescence or color.
The primary mode of interaction is expected to be through anion-π interactions, where an anion is attracted to the electron-deficient π-system of the nitro-substituted aromatic core. nih.govrsc.org This interaction is facilitated by the significant quadrupole moment of the aromatic system, which is enhanced by the electron-withdrawing nitro group. Upon binding of an anionic analyte, the electron density of the naphthofuran ring is perturbed, leading to a change in the energy levels of the molecular orbitals. This can result in a detectable signal, such as quenching of fluorescence or a shift in the absorption spectrum.
Furthermore, the methoxy group, being electron-donating, can influence the sensitivity and selectivity of the sensor. It can modulate the electron density of the aromatic system and may also provide an additional binding site for specific analytes through hydrogen bonding, if the analyte possesses hydrogen bond donor capabilities. The combination of the electron-rich methoxy group and the electron-poor nitro group creates a push-pull system, which can enhance the sensitivity of the sensor by creating a more pronounced change in the dipole moment upon analyte binding.
Table 1: Potential Analyte Interactions and Spectroscopic Responses
| Analyte | Putative Interaction Mechanism | Expected Spectroscopic Change |
| Anions (e.g., F⁻, CN⁻) | Anion-π interaction with the nitro-aromatic system | Fluorescence quenching or color change |
| Electron-rich species | Charge-transfer complex formation | Appearance of a new absorption band |
| Metal cations | Coordination with the furan (B31954) oxygen and methoxy group | Shift in absorption or emission wavelength |
Note: The data in this table is illustrative and based on the expected behavior of similar nitroaromatic compounds.
Photocatalytic and Photophysical Applications (mechanistic and theoretical aspects)
The photophysical properties of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- are expected to be dominated by the presence of the nitro group, a well-known chromophore and a group that can facilitate intersystem crossing. Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is often the key reactive species in photocatalytic processes.
The nitro group is a strong electron acceptor, and in the excited state, this property is enhanced. This makes the molecule a potential photocatalyst for oxidation reactions. The mechanism would involve the excited state of the naphthofuran derivative accepting an electron from a substrate, thereby oxidizing the substrate and generating a radical anion of the naphthofuran. This radical anion can then be re-oxidized by an electron acceptor, such as oxygen, to regenerate the ground state of the photocatalyst and complete the catalytic cycle.
Conversely, the excited state could also act as an oxidizing agent, directly abstracting a hydrogen atom or an electron from a suitable substrate. The specific reaction pathway would depend on the reaction conditions and the nature of the substrate. The methoxy group can also play a role by influencing the energy of the excited state and the redox potential of the molecule.
Table 2: Predicted Photophysical and Photocatalytic Parameters
| Parameter | Predicted Value/Behavior | Rationale |
| Absorption Maximum (λmax) | ~350-450 nm | Extended π-system with nitro and methoxy groups |
| Fluorescence Quantum Yield | Low | Efficient intersystem crossing due to the nitro group |
| Triplet State Lifetime | Microseconds to milliseconds | Typical for aromatic nitro compounds |
| Redox Potential (Excited State) | High | Strong electron-withdrawing nature of the nitro group |
Note: The values in this table are hypothetical and based on typical data for similar classes of compounds.
Role in Advanced Polymer Chemistry (as a monomer or structural unit, not polymer properties)
While NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- itself is not a conventional monomer, its naphthofuran core can be a valuable structural unit in advanced polymers. To be used as a monomer, the molecule would need to be functionalized with polymerizable groups, such as vinyl, ethynyl, or reactive groups for step-growth polymerization (e.g., hydroxyl, carboxyl, or amine groups).
Assuming such functionalization, the incorporation of this naphthofuran unit into a polymer backbone could impart unique properties to the resulting material. The rigid and planar nature of the naphthofuran core would lead to polymers with high thermal stability and potentially liquid crystalline behavior. The presence of the methoxy and nitro groups would influence the polymer's solubility, processability, and electronic properties.
For instance, a polymer containing this unit could be designed to have a high refractive index or to exhibit charge-transport properties, making it suitable for applications in organic electronics. The furan ring within the structure also offers a site for further chemical modification, such as through Diels-Alder reactions, which could be used for cross-linking or post-polymerization functionalization. core.ac.uk The synthesis of polymers from furan-based monomers is an active area of research, and the unique electronic and structural features of this particular naphthofuran derivative could be exploited in the design of novel functional polymers. rsc.orgnih.govrsc.orgresearchgate.net
Table 3: Potential Polymerization Strategies and Resulting Polymer Characteristics
| Polymerization Method | Required Functionalization | Potential Polymer Characteristics |
| Chain-growth polymerization | Vinyl or acetylene (B1199291) groups | High thermal stability, potential for conductivity |
| Step-growth polymerization | Diol, dicarboxylic acid, or diamine | Thermally stable, potentially liquid crystalline |
| Ring-opening metathesis polymerization | Norbornene or other strained ring | Controlled architecture, tunable properties |
Note: This table outlines theoretical approaches assuming appropriate functionalization of the core molecule.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Strategies
The synthesis of naphthofuran derivatives has traditionally relied on multi-step processes that can be resource-intensive. researchgate.net Future research will likely prioritize the development of greener and more efficient synthetic routes to 5-methoxy-2-nitronaphtho[2,1-b]furan. This could involve the application of modern synthetic methodologies that align with the principles of green chemistry, such as catalysis and flow chemistry. rsc.orgnih.gov
Key areas of focus could include:
Catalytic Methods: The exploration of novel catalysts, including metal-based and organocatalysts, to facilitate key bond-forming reactions under milder conditions. Visible-light photocatalysis, for instance, has emerged as a powerful tool for green synthesis. nih.gov
Bio-inspired Synthesis: Investigating enzymatic or chemoenzymatic routes that mimic natural biosynthetic pathways, offering high selectivity and sustainability. mdpi.com
Table 1: Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Reduced waste, time, and resource efficiency. | Design of multi-component reactions for naphthofuran core construction. |
| Catalysis | Milder reaction conditions, higher yields. | Exploration of novel metal-based, organo-, and photocatalysts. |
| Bio-inspired Synthesis | High selectivity, environmentally benign. | Investigation of enzymatic and chemoenzymatic pathways. |
Exploration of Novel Reactivity Modes and Functional Group Transformations
The reactivity of 5-methoxy-2-nitronaphtho[2,1-b]furan is largely dictated by its electron-rich methoxy (B1213986) group and electron-withdrawing nitro group. Future research is expected to delve deeper into the unique reactivity of this compound, exploring novel transformations and the synthesis of new derivatives. The presence of the nitro group, in particular, opens up a wide range of synthetic possibilities. mdpi.com
Potential research directions include:
Nitro Group Transformations: Investigating the reduction of the nitro group to an amino group, which can then serve as a handle for further functionalization, leading to the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.
C-H Activation: Exploring direct C-H activation/functionalization at various positions on the naphthofuran scaffold, providing a more atom-economical approach to new derivatives.
Cycloaddition Reactions: Utilizing the naphthofuran core as a diene or dienophile in cycloaddition reactions to construct more complex polycyclic systems. nih.gov
Integration into Advanced Functional Materials Architectures beyond Traditional Organic Electronics
While naphthofuran derivatives have been explored for their potential in organic electronics, future research could expand their application into other advanced functional materials. The unique photophysical and electronic properties of the 5-methoxy-2-nitronaphtho[2,1-b]furan scaffold make it an attractive candidate for a range of material science applications.
Emerging areas of interest may include:
Chemosensors: Developing fluorescent or colorimetric sensors based on the naphthofuran core for the detection of specific analytes, such as metal ions or nitroaromatic compounds.
Nonlinear Optical Materials: Investigating the third-order nonlinear optical properties of new derivatives for applications in optical limiting and all-optical switching.
Smart Materials: Incorporating the naphthofuran moiety into polymers or gels to create materials that respond to external stimuli such as light, heat, or pH.
Theoretical Insights for De Novo Design of Naphthofuran-Based Compounds with Tailored Chemical Reactivity
Computational chemistry and theoretical modeling are poised to play a crucial role in the future of naphthofuran research. By providing a deeper understanding of the electronic structure and reactivity of 5-methoxy-2-nitronaphtho[2,1-b]furan, these tools can guide the rational design of new compounds with desired properties.
Future theoretical studies could focus on:
Reaction Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of known and novel reactions, aiding in the optimization of reaction conditions.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of new derivatives, thereby accelerating the discovery process.
Excited-State Dynamics: Investigating the photophysical properties and excited-state dynamics of the molecule to guide the design of new fluorescent probes and materials for optoelectronic applications.
Multidisciplinary Approaches in Naphthofuran Research and its Intersections with Other Fields of Chemistry
The future of research on 5-methoxy-2-nitronaphtho[2,1-b]furan will likely be characterized by increasing collaboration across different scientific disciplines. By integrating knowledge and techniques from various fields, a more comprehensive understanding of this molecule and its potential applications can be achieved.
Potential interdisciplinary research areas include:
Medicinal Chemistry: Collaborating with biologists and pharmacologists to explore the potential of new derivatives as therapeutic agents, building on the known biological activities of related naphthofurans. ijprajournal.comresearchgate.net
Supramolecular Chemistry: Investigating the self-assembly of naphthofuran-based molecules into well-defined supramolecular architectures with novel functions.
Environmental Chemistry: Studying the environmental fate and potential biodegradability of 5-methoxy-2-nitronaphtho[2,1-b]furan and its derivatives to ensure their sustainable application.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Methanolic NH₃, reflux | 70–80 | |
| Vilsmeier Formylation | POCl₃, DMF, 0°C → 90°C | 70 | |
| Condensation | Piperidine/EtOH, reflux | 80 |
How to characterize 5-methoxy-2-nitro-naphtho[2,1-b]furan using spectroscopic methods?
Q. Basic
- ¹H/¹³C-NMR : Signals for aromatic protons (δ 6.8–8.0 ppm), nitro groups (δ ~8.9 ppm), and methoxy groups (δ ~3.8 ppm) are diagnostic .
- IR : Stretching vibrations for C=O (1,662 cm⁻¹) and NO₂ (1,520–1,370 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 433.58 for C₃₀H₂₇NO₂) validate molecular weight .
What in vitro assays evaluate the antimicrobial activity of nitro-substituted naphthofuran derivatives?
Q. Basic
- Agar Diffusion/Kirby-Bauer : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- MIC Determination : Broth dilution assays to quantify minimum inhibitory concentrations .
- Fungal Inhibition : Screening against Candida spp. using standardized protocols .
How to optimize the synthesis of nitro-naphthofuran derivatives for improved yields?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in formylation steps .
- Catalysis : Piperidine accelerates condensation via enolate intermediate stabilization .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitration .
What challenges arise in X-ray crystallography of nitro-naphthofuran compounds?
Q. Advanced
- Disorder : Furan rings may exhibit positional disorder (e.g., 72.2:27.8 occupancy split) .
- Refinement Tools : SHELXL refines high-resolution data, while ORTEP-III visualizes thermal ellipsoids .
- Hydrogen Bonding : Weak C–H···O interactions (2.30–2.50 Å) stabilize crystal packing .
How to analyze structure-activity relationships (SAR) for anticancer activity?
Q. Advanced
- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) enhance DNA intercalation .
- Bioisosteric Replacement : Replacing methoxy with bulkier groups (e.g., trimethoxyphenyl) improves cytotoxicity .
- Docking Studies : Molecular modeling predicts binding affinity to topoisomerase II .
How to resolve discrepancies in spectroscopic data for nitro-naphthofuran derivatives?
Q. Advanced
- Isomer Identification : Compare NOE (Nuclear Overhauser Effect) data to distinguish regioisomers .
- Dynamic NMR : Detect rotational barriers in nitro groups causing signal splitting .
- Cross-Validation : Combine IR, MS, and elemental analysis to confirm purity .
What computational methods predict electronic properties of nitro-naphthofurans?
Q. Advanced
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze HOMO-LUMO gaps .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict reactive sites .
- ADMET Prediction : Use QSAR models to estimate pharmacokinetic profiles .
What reaction mechanisms govern the cyclization of nitro-naphthofuran intermediates?
Q. Advanced
- Nucleophilic Attack : Amide nitrogen attacks chloroacetyl carbon, forming a 7-membered diazepine ring .
- Acid Catalysis : Protonation of carbonyl groups facilitates enolization in condensation steps .
- Radical Pathways : Nitration may proceed via nitronium ion (NO₂⁺) electrophilic substitution .
Are there alternative pathways for synthesizing nitro-naphthofuran derivatives?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 h vs. 24 h for cyclization) .
- Green Chemistry : Use ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents .
- Enzymatic Catalysis : Lipases or esterases for regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
